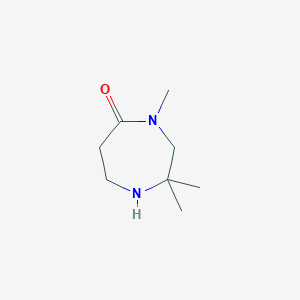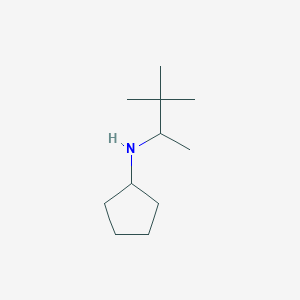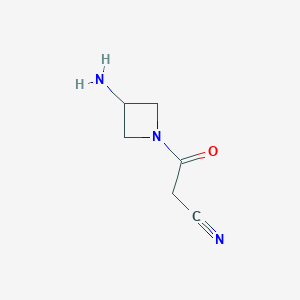
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Vue d'ensemble
Description
“4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is a chemical compound that falls under the pyridazine family. It has been used in the development of novel and potent FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Synthesis Analysis
The synthesis of “this compound” is part of a broader research effort to develop more effective FABP4 inhibitors . The synthesis process involves a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8BrN3O. The molecular weight is 266.09 g/mol.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Intricate Heterocyclic Structures : This compound is utilized in the synthesis of intricate heterocyclic structures, such as 5H-pyridazino[4,5-b]indoles and their benzofurane analogues, through novel, efficient pathways involving intramolecular Heck-type reactions and Buchwald–Hartwig amination, demonstrating its versatility in complex organic synthesis (Dajka-Halász et al., 2004).
Applications in Base Oil Improvement
- Base Oil Improvement : Derivatives of pyridazinone, including those related to 4-Amino-6-(2-bromophenyl)pyridazin-3-ol, have been tested for their efficacy as antioxidants in improving the quality of base oil, showcasing their chemical stability and potential for industrial applications (Nessim, 2017).
Medicinal Chemistry and Biological Activities
- Anticancer and Antiangiogenic Agents : Research into pyridazinone derivatives has identified compounds with significant inhibitory effects on various human cancer cell lines, highlighting the potential of this compound related structures as lead compounds in the development of new anticancer and antiangiogenic therapies (Kamble et al., 2015).
- Herbicidal Activities : Certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which may be synthesized using pathways involving this compound, display promising herbicidal activities, suggesting their potential for agricultural applications (Xu et al., 2008).
Orientations Futures
The future directions of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” could involve its use in the development of more effective FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of ache , which could potentially lead to changes in nerve pulse transmission .
Biochemical Pathways
Inhibition of ache, as seen with similar compounds , can affect cholinergic signaling pathways.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Inhibition of ache by similar compounds can lead to changes in nerve pulse transmission, potentially affecting behavior and body movement .
Propriétés
IUPAC Name |
5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEGNVYWPWJUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)


![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)







